molecular formula C15H20O2 B147240 Neo-aristolactone CAS No. 136315-17-8

Neo-aristolactone

Cat. No.: B147240
CAS No.: 136315-17-8
M. Wt: 232.32 g/mol
InChI Key: JOQILOMKLDOWGX-GNXRPPCSSA-N
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Description

Neo-aristolactone is a sesquiterpene lactone isolated from the roots of Aristolochia mollissima, a plant traditionally used in herbal medicine. Its molecular formula is C₁₅H₂₀O₂, and its structure was elucidated via spectral analysis (NMR, HRMS) and X-ray crystallography . The compound crystallizes in the triclinic system (space group P₁) with lattice parameters a = 0.6275(3) nm, b = 0.8057(4) nm, c = 1.3622(6) nm, and angles α = 88.78(4)°, β = 91.44(4)°, γ = 105.20(4)° . The structure features a grand-cycle carbon skeleton with a γ-lactone ring fused to a bicyclic sesquiterpene framework (Figure 1) .

Properties

CAS No.

136315-17-8

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(4E,8E)-5,9-dimethyl-12-oxabicyclo[9.2.1]tetradeca-1(14),4,8-trien-13-one

InChI

InChI=1S/C15H20O2/c1-11-5-3-7-12(2)9-14-10-13(8-4-6-11)15(16)17-14/h6-7,10,14H,3-5,8-9H2,1-2H3/b11-6+,12-7+

InChI Key

JOQILOMKLDOWGX-GNXRPPCSSA-N

SMILES

CC1=CCCC2=CC(CC(=CCC1)C)OC2=O

Isomeric SMILES

C/C/1=C\CCC2=CC(C/C(=C/CC1)/C)OC2=O

Canonical SMILES

CC1=CCCC2=CC(CC(=CCC1)C)OC2=O

Synonyms

neo-aristolactone
neoaristolactone
versicolactone A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Molecular Formula Source Key Structural Features Biological Activities/Applications
Neo-aristolactone C₁₅H₂₀O₂ Aristolochia mollissima Grand-cycle sesquiterpene skeleton; γ-lactone ring; triclinic crystal system Under investigation for bioactivity
Alantolactone C₁₅H₂₀O₂ Inula species (e.g., I. helenium) Elemane-type sesquiterpene; α-methylene-γ-lactone moiety Anti-inflammatory, anticancer
τ-Stearolactone C₁₈H₃₄O₂ Synthetic/plant-derived Long-chain aliphatic lactone; 18-carbon backbone Industrial applications (e.g., polymers)
γ-Nonalactone C₉H₁₆O₂ Synthetic/fermentation Simple γ-lactone with a nine-carbon aliphatic chain Flavoring agent (e.g., coconut aroma)
Theissenolactone A C₁₅H₂₀O₂ Fungal metabolites Revised structure: γ-lactone with a bicyclic sesquiterpene backbone Antimicrobial potential (preliminary)

Key Comparative Findings

This compound vs. Alantolactone
  • Structural Differences : Both share the molecular formula C₁₅H₂₀O₂ but differ in skeletal arrangement. This compound has a grand-cycle fused system, while alantolactone adopts an elemane-type framework with an α-methylene-γ-lactone group critical for its bioactivity .
  • Bioactivity: Alantolactone’s α-methylene-γ-lactone moiety is associated with potent anti-inflammatory and anticancer effects via Michael addition to cellular thiols .
This compound vs. τ-Stearolactone and γ-Nonalactone
  • Lactone Size and Complexity: τ-Stearolactone (C₁₈H₃₄O₂) and γ-nonalactone (C₉H₁₆O₂) are aliphatic lactones with simpler structures compared to this compound’s polycyclic sesquiterpene backbone.
  • Applications: τ-Stearolactone’s long chain enables use in polymer synthesis , while γ-nonalactone is industrially valued for flavoring .
This compound vs. Theissenolactone A
  • Structural Revisions: Theissenolactone A was initially misassigned as structure 7 but corrected to a γ-lactone with a bicyclic sesquiterpene system, closer to this compound . Both compounds highlight the importance of crystallography in resolving sesquiterpene lactone configurations.
  • Bioactivity Implications: Theissenolactone A’s revised structure may redirect prior bioactivity studies, emphasizing the need for accurate structural data in natural product research .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neo-aristolactone
Reactant of Route 2
Neo-aristolactone

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